ST638

描述

ST 638 is a tyrosine kinase inhibitor that inhibits phospholipase D activity in human neutrophils at a site between the receptor and phospholipase. (NCI)

属性

IUPAC Name |

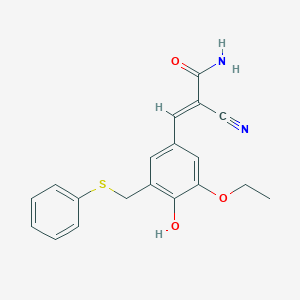

2-cyano-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-2-24-17-10-13(8-14(11-20)19(21)23)9-15(18(17)22)12-25-16-6-4-3-5-7-16/h3-10,22H,2,12H2,1H3,(H2,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLMGKWXBLSKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701147014 | |

| Record name | 2-Cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701147014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107761-24-0 | |

| Record name | 2-Cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107761-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701147014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Cyano-(3-ethoxy-4-hydroxy-5-phenylthiomethyl)cinnamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multi-Faceted Mechanism of Action of ST638: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST638, chemically identified as α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, is a potent tyrosine kinase inhibitor demonstrating a complex and multi-targeted mechanism of action. This technical guide provides a comprehensive overview of the molecular pathways modulated by this compound, supported by available quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Core Mechanism: Tyrosine Kinase Inhibition

This compound functions as a potent inhibitor of protein tyrosine kinases, with a reported half-maximal inhibitory concentration (IC50) of 370 nM in a general tyrosine kinase assay. Its inhibitory activity extends to several key signaling molecules implicated in oncogenesis and other pathological processes, including STAT3, CSF-1R, EGFR, and Src family kinases.

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that, when aberrantly activated, contributes to tumor cell proliferation, survival, and immune evasion. This compound has been shown to effectively inhibit the STAT3 signaling pathway.

Signaling Pathway

The canonical STAT3 signaling cascade is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the cytoplasmic tail of the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and binding to specific DNA response elements in the promoter regions of target genes, thereby activating their transcription. This compound is thought to interfere with this cascade, though the precise point of inhibition is still under investigation.

Experimental Protocol: Dual-Luciferase Reporter Assay for STAT3 Inhibition

This assay quantitatively measures the transcriptional activity of STAT3 in response to an activator and the inhibitory effect of this compound.

Principle: A reporter plasmid containing the firefly luciferase gene under the control of a STAT3-responsive promoter is co-transfected with a control plasmid expressing Renilla luciferase. Activation of the STAT3 pathway induces firefly luciferase expression. The ratio of firefly to Renilla luciferase activity provides a normalized measure of STAT3 transcriptional activity.

Materials:

-

HEK293T cells

-

STAT3-responsive firefly luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Recombinant human IL-6 (STAT3 activator)

-

This compound

-

Dual-luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the firefly and Renilla luciferase plasmids.

-

Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 6-8 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Inhibition of CSF-1R Signaling

Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages. Aberrant CSF-1R signaling is implicated in various inflammatory diseases and cancers. This compound has been identified as an inhibitor of CSF-1R.

Signaling Pathway

Binding of CSF-1 to CSF-1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, including those of the PI3K-Akt and MAPK pathways, which subsequently mediate the cellular effects of CSF-1. This compound's inhibition of CSF-1R's tyrosine kinase activity blocks these downstream signaling events.

Inhibition of EGFR and Src Family Kinases

The Epidermal Growth Factor Receptor (EGFR) and Src family kinases are key players in cell proliferation, survival, and migration, and their dysregulation is a common feature of many cancers. This compound has been shown to inhibit both EGFR and Src kinase activity.

Signaling Pathways

EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways. Src is a non-receptor tyrosine kinase that can be activated by various stimuli, including EGFR, and it plays a crucial role in relaying and amplifying signals from multiple cell surface receptors. This compound's inhibitory action on these kinases disrupts these pro-survival and pro-proliferative signals.

Modulation of Voltage-Gated Potassium Channels

In addition to its effects on tyrosine kinase signaling pathways, this compound has been observed to modulate the activity of voltage-gated potassium (K+) channels. Specifically, it has been shown to block these channels in a dose-dependent manner within the range of 0.5 to 40 µmol/L.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in live cells.

Principle: A glass micropipette with a very small tip is sealed onto the membrane of a cell. The membrane patch under the pipette tip is then ruptured, allowing electrical access to the entire cell. The voltage across the cell membrane can be clamped at a specific value, and the resulting ionic currents flowing through the channels can be recorded.

Materials:

-

Cultured cells expressing the voltage-gated K+ channels of interest

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Inverted microscope

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular and intracellular recording solutions

-

This compound

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy.

-

Pipette Fabrication: Pull glass capillaries to form micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Seal Formation: Under visual control, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance seal (GΩ seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Data Acquisition: Apply a series of voltage steps (e.g., from a holding potential of -80 mV to depolarizing potentials from -60 mV to +60 mV) to elicit K+ channel currents.

-

Drug Application: Perfuse the recording chamber with extracellular solution containing various concentrations of this compound and record the effect on the K+ currents.

-

Data Analysis: Measure the peak current amplitude at each voltage step in the absence and presence of this compound. Construct a dose-response curve by plotting the percentage of current inhibition against the this compound concentration to determine the IC50.

Quantitative Data Summary

| Target/Process | Assay Type | IC50 / Effective Concentration |

| General Tyrosine Kinase Activity | Enzymatic Assay | 370 nM |

| STAT3 Signaling | Dual-Luciferase Reporter Assay | Data not yet available |

| CSF-1R Kinase Activity | Kinase Assay | Data not yet available |

| EGFR Kinase Activity | Kinase Assay | Data not yet available |

| Src Kinase Activity | Kinase Assay | Data not yet available |

| Voltage-Gated K+ Channels | Whole-Cell Patch-Clamp | 0.5 - 40 µmol/L (blockade) |

Conclusion

This compound exhibits a multifaceted mechanism of action, primarily driven by its potent inhibition of multiple protein tyrosine kinases, including STAT3, CSF-1R, EGFR, and Src. Additionally, its ability to modulate voltage-gated potassium channels adds another layer to its pharmacological profile. The detailed experimental protocols provided in this guide offer a framework for further investigation into the precise molecular interactions and for quantifying the inhibitory potency of this compound against its various targets. A comprehensive understanding of these mechanisms is essential for the continued development and potential clinical application of this promising inhibitor. Further research is warranted to determine the specific IC50 values for each of the targeted kinases and ion channels to fully elucidate the therapeutic window and potential off-target effects of this compound.

Unraveling ST638: An In-depth Technical Guide on a Purported CSF-1R Inhibitor

Notice to the Reader: Extensive research has revealed no publicly available scientific literature or data identifying the compound designated as "ST638" as a direct inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). The identifier "this compound" does not correspond to a documented research compound or therapeutic agent in the context of CSF-1R inhibition in searched scientific databases.[1] One public chemical database lists a molecule with the synonym ST-638, "alpha-Cyano-(3-ethoxy-4-hydroxy-5-phenylthiomethyl)cinnamide," however, no associated biological activity, specifically as a CSF-1R inhibitor, has been reported for this structure.

Therefore, the creation of an in-depth technical guide on this compound as a CSF-1R inhibitor, as originally requested, is not feasible due to the absence of foundational data.

As an alternative, this guide will provide the requested in-depth technical information on a well-characterized and clinically relevant CSF-1R inhibitor that exemplifies the core requirements of the original request. We will focus on Pexidartinib (PLX3397) , a potent and selective CSF-1R inhibitor approved for the treatment of tenosynovial giant cell tumor. This will serve as a representative guide for researchers, scientists, and drug development professionals interested in the therapeutic targeting of the CSF-1R pathway.

An In-depth Technical Guide on Pexidartinib (PLX3397) as a CSF-1R Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction to CSF-1R and Its Therapeutic Potential

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS or CD115, is a cell surface tyrosine kinase receptor.[2] Its primary ligands are Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[2] The binding of these ligands induces receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[3][4][5] This signaling is crucial for the survival, proliferation, differentiation, and function of mononuclear phagocytes, such as macrophages and microglia.[2]

Dysregulation of the CSF-1/CSF-1R axis is implicated in a variety of pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders.[4][5][6] In the context of cancer, tumor-associated macrophages (TAMs), which often express high levels of CSF-1R, can promote tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor immune response.[6] Consequently, inhibiting CSF-1R has emerged as a promising therapeutic strategy to modulate the tumor microenvironment and enhance anti-cancer immunity.[6]

Pexidartinib (PLX3397): A Potent CSF-1R Inhibitor

Pexidartinib (PLX3397) is a small molecule inhibitor that potently and selectively targets the CSF-1R kinase. It also exhibits inhibitory activity against c-Kit and FLT3 kinases.

Chemical Properties

| Property | Value |

| IUPAC Name | 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine |

| Molecular Formula | C22H16ClF3N6 |

| Molecular Weight | 468.85 g/mol |

Quantitative Data: Inhibitory Activity

The following table summarizes the inhibitory potency of Pexidartinib against its primary targets.

| Target | IC50 (nM) |

| CSF-1R | 20 |

| c-Kit | 10 |

| FLT3 | 16 |

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathways and Mechanism of Action

Pexidartinib functions by competing with ATP for binding to the catalytic domain of the CSF-1R kinase, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.

Caption: CSF-1R signaling pathway and the inhibitory action of Pexidartinib.

By blocking these pathways, Pexidartinib effectively depletes CSF-1R-dependent cells, most notably macrophages.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CSF-1R inhibitors. Below are representative protocols for key in vitro assays.

CSF-1R Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the CSF-1R kinase.

Objective: To determine the IC50 value of Pexidartinib against recombinant human CSF-1R.

Materials:

-

Recombinant human CSF-1R (kinase domain)

-

ATP

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Pexidartinib (serially diluted)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

96-well white microplates

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant CSF-1R, and the peptide substrate.

-

Add serial dilutions of Pexidartinib or vehicle control (DMSO) to the wells of the microplate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percent inhibition for each Pexidartinib concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Caption: Workflow for an in vitro CSF-1R kinase assay.

Cell Viability Assay

This assay assesses the effect of a CSF-1R inhibitor on the viability of CSF-1-dependent cells.

Objective: To determine the effect of Pexidartinib on the viability of M-NFS-60 cells (a murine macrophage cell line dependent on CSF-1 for survival and proliferation).

Materials:

-

M-NFS-60 cells

-

RPMI-1640 medium supplemented with 10% FBS and recombinant murine CSF-1

-

Pexidartinib (serially diluted)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

96-well clear-bottom white microplates

Procedure:

-

Seed M-NFS-60 cells in a 96-well plate in medium containing CSF-1.

-

Allow cells to attach and grow for 24 hours.

-

Treat the cells with serial dilutions of Pexidartinib or vehicle control.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix and incubate for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

Calculate the percent viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

While the requested information on "this compound" as a CSF-1R inhibitor is not available in the public domain, the provided in-depth guide on Pexidartinib (PLX3397) serves as a comprehensive resource for understanding the therapeutic targeting of the CSF-1R pathway. The principles of its mechanism of action, the quantitative assessment of its inhibitory activity, and the experimental protocols for its characterization are broadly applicable to the study of other CSF-1R inhibitors. This guide provides a solid foundation for researchers, scientists, and drug development professionals working in this critical area of therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 3. The tyrosine kinase inhibitor tyrphostin AG 126 reduces the multiple organ failure induced by zymosan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

ST638: A Case of Mistaken Identity - Not a SIRT1 Activator, but a Tyrosine Kinase Inhibitor

Contrary to the topic's premise, extensive review of the scientific literature reveals that the compound ST638 is not a Sirtuin 1 (SIRT1) activator. Instead, primary research has consistently characterized this compound as a tyrosine kinase inhibitor. This guide will clarify the established mechanism of action of this compound, address the potential sources of its mischaracterization, and provide an overview of its true biological activities based on available data.

This document aims to provide clarity for researchers, scientists, and drug development professionals by presenting the evidence-based functions of this compound.

Corrected Mechanism of Action: Tyrosine Kinase Inhibition

This compound, with the chemical name α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, has been identified in foundational studies as an inhibitor of tyrosine-specific protein kinases.[1][2] Tyrosine kinases are a class of enzymes crucial for the activation of many cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a tyrosine residue in a protein. The inhibition of these kinases can profoundly affect cellular processes such as proliferation, differentiation, and metabolism.

The inhibitory action of this compound on tyrosine kinases has been documented with a reported half-maximal inhibitory concentration (IC50) of 370 nM.[3] This positions it as a potent inhibitor of this enzyme class. Its activity has been noted to suppress tyrosine phosphorylation induced by various stimuli in cellular assays.[4]

Addressing the Misconception: The SIRT1 Connection

The assertion that this compound functions as a SIRT1 activator appears to stem from conflicting information found in non-primary sources, such as some technical documents from commercial chemical suppliers. These sources have variously and contradictorily described this compound as both a "SIRT1 inhibitor" and alluded to its use "as a SIRT1 activator." This ambiguity highlights the critical importance of consulting primary scientific literature for definitive information on the mechanism of action of small molecules. A thorough search of peer-reviewed scientific databases reveals no primary research articles that validate this compound as a SIRT1 activator.

Known Biological Activities of this compound

The established role of this compound as a tyrosine kinase inhibitor has been explored in several biological contexts:

-

Inhibition of EGF-Induced Phosphorylation: Early studies demonstrated that this compound can inhibit the epidermal growth factor (EGF)-induced phosphorylation of tyrosine residues on various cellular proteins in A431 cells.[1]

-

Induction of Cellular Differentiation: In combination with DNA replication inhibitors, this compound has been shown to synergistically induce the terminal erythroid differentiation of mouse erythroleukemia (MEL) cells, suggesting a role for tyrosine phosphorylation in this process.[2]

-

Inhibition of Bronchial Smooth Muscle Contraction: Research has indicated that this compound can inhibit carbachol-induced bronchial smooth muscle contraction, suggesting the involvement of the tyrosine kinase/JNK pathway in this physiological response.

Signaling Pathway of this compound as a Tyrosine Kinase Inhibitor

The following diagram illustrates the general mechanism of action for this compound as a tyrosine kinase inhibitor, which contrasts with the signaling pathway of a SIRT1 activator.

Caption: General signaling pathway inhibited by this compound.

Conclusion

Based on a comprehensive review of the available primary scientific literature, this compound is a tyrosine kinase inhibitor and not a SIRT1 activator. The request for an in-depth technical guide on this compound as a SIRT1 activator is therefore based on a false premise. It is crucial for researchers to rely on peer-reviewed, primary data to ensure the accuracy of the intended mechanism of action for investigational compounds. The mischaracterization of this compound in some commercial literature underscores the potential for misinformation and the need for due diligence in scientific inquiry. Future research involving this compound should be designed and interpreted based on its established role as a tyrosine kinase inhibitor.

References

- 1. A tyrosine-specific protein kinase inhibitor, alpha-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, blocks the phosphorylation of tyrosine kinase substrate in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors for protein-tyrosine kinases, this compound and genistein: induce differentiation of mouse erythroleukemia cells in a synergistic manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biomarker.hu [biomarker.hu]

- 4. BOC Sciences (Page 395) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

ST638 Downstream Signaling Pathways: A Technical Guide

Disclaimer: The compound "ST638" is not extensively documented in publicly available, peer-reviewed scientific literature. This guide synthesizes the available information, primarily from technical datasheets and application notes, which suggest its role as a tyrosine kinase and STAT3 inhibitor. The downstream signaling pathways and experimental protocols described herein are based on the proposed mechanisms of action for such an inhibitor and serve as a technical guide for researchers investigating compounds with similar profiles.

Introduction to this compound

This compound, identified chemically as α-Cyano-(3-ethoxy-4-hydroxy-5-phenylthiomethyl)cinnamide, belongs to the tyrphostin family of synthetic compounds known for their inhibitory action on protein tyrosine kinases.[1] Emerging information suggests that this compound may target several key nodes in cellular signaling, including the Epidermal Growth Factor Receptor (EGFR), Src family kinases, Colony-Stimulating Factor 1 Receptor (CSF-1R), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] By inhibiting these upstream kinases and transcription factors, this compound is proposed to modulate critical downstream signaling pathways that regulate cell proliferation, survival, and differentiation. This guide provides an in-depth overview of the core signaling pathways potentially affected by this compound, detailed experimental protocols to investigate its mechanism of action, and data presentation formats for clarity and comparison.

Core Signaling Pathways Modulated by this compound

Based on its putative targets, this compound is expected to primarily interfere with the JAK/STAT, PI3K/Akt, and MAPK/ERK signaling cascades.

JAK/STAT Pathway

The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Constitutive activation of STAT3 is a hallmark of many cancers, promoting tumor growth and survival.[3][4] this compound is suggested to be an inhibitor of STAT3.[3] Inhibition can occur through blocking upstream activating kinases (like JAKs or Src) or by directly interfering with STAT3 dimerization or DNA binding.[5][6]

PI3K/Akt and MAPK/ERK Pathways

EGFR and Src family kinases, potential targets of this compound, are key upstream activators of the PI3K/Akt and Ras/Raf/MEK/ERK (MAPK) pathways.[1] These pathways are central to regulating cell growth, proliferation, and survival. Inhibition of EGFR or Src by this compound would be expected to downregulate these pro-survival signals, potentially leading to apoptosis.[1]

Quantitative Data Summary

The following tables present hypothetical data representing the expected outcomes of key experiments designed to test the efficacy of this compound. These tables are for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.

Table 1: Dose-Dependent Effect of this compound on Cell Viability (MTT Assay)

| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Percent Viability (%) |

| A549 (Lung Cancer) | 0 (Control) | 48 | 100 ± 5.2 |

| 1 | 48 | 85 ± 4.1 | |

| 5 | 48 | 52 ± 3.5 | |

| 10 | 48 | 28 ± 2.9 | |

| DU145 (Prostate Cancer) | 0 (Control) | 48 | 100 ± 6.1 |

| 1 | 48 | 79 ± 5.3 | |

| 5 | 48 | 45 ± 4.8 | |

| 10 | 48 | 21 ± 3.1 |

Table 2: Inhibition of STAT3 Phosphorylation by this compound (Western Blot Densitometry)

| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | p-STAT3 / Total STAT3 Ratio (Normalized) |

| HeLa (Cervical Cancer) | 0 (Control) | 24 | 1.00 |

| 1 | 24 | 0.65 | |

| 5 | 24 | 0.28 | |

| 10 | 24 | 0.11 |

Table 3: Inhibition of IL-6-Induced STAT3 Transcriptional Activity by this compound (Dual-Luciferase Reporter Assay)

| Treatment Group | This compound Concentration (µM) | Normalized Luciferase Activity (RLU) | Percent Inhibition (%) |

| Unstimulated Control | 0 | 100 ± 12 | - |

| IL-6 (10 ng/mL) | 0 | 1500 ± 85 | 0 |

| IL-6 + this compound | 1 | 950 ± 63 | 39.3 |

| IL-6 + this compound | 5 | 420 ± 41 | 77.1 |

| IL-6 + this compound | 10 | 180 ± 25 | 94.3 |

Detailed Experimental Protocols

Western Blot for Phosphorylated Proteins

This protocol is designed to detect changes in the phosphorylation state of key signaling proteins like STAT3, Akt, and ERK upon treatment with this compound.[7][8]

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]

-

Sample Preparation and SDS-PAGE: Normalize protein samples to the same concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.[8]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk for phospho-protein detection as it contains casein, a phosphoprotein.[8]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT3 Tyr705) overnight at 4°C with gentle agitation.[10]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[9]

-

Analysis: Quantify band intensities using densitometry software. To normalize for protein loading, strip the membrane and re-probe with an antibody for the total protein and a loading control (e.g., β-actin or GAPDH).[9]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.[12]

-

Compound Treatment: Treat the cells with a range of this compound concentrations and incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with media alone.

Clonogenic Assay for Long-Term Survival

This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival after treatment.[13][14][15]

Methodology:

-

Cell Preparation: Grow cells to ~80% confluency. Harvest a single-cell suspension using trypsin.

-

Cell Seeding: Plate a predetermined number of cells (e.g., 200-1000 cells, depending on the cell line and treatment toxicity) into 6-well plates. Allow cells to attach for a few hours.[13]

-

Treatment: Treat the cells with this compound at various concentrations for a specified period (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks at 37°C in a CO2 incubator, until visible colonies (≥50 cells) are formed in the control wells.[13]

-

Fixation and Staining: Gently wash the colonies with PBS. Fix the colonies with a solution of 10% methanol and 10% acetic acid for 15 minutes. Stain with 0.5% crystal violet solution for 2 hours at room temperature.[16]

-

Colony Counting: Carefully wash the plates with tap water and allow them to air dry. Count the number of colonies in each well.

-

Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group to determine the long-term effect of this compound on cell survival.

Dual-Luciferase Reporter Assay for STAT3 Activity

This assay quantitatively measures the transcriptional activity of STAT3 in response to stimuli and the inhibitory effect of compounds like this compound.[5][17]

Workflow Diagram:

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293 or a cancer cell line) with a STAT3-responsive firefly luciferase reporter vector and a constitutively expressed Renilla luciferase control vector.[5][18] The firefly reporter contains STAT3 response elements upstream of the luciferase gene.[19] The Renilla vector serves as an internal control to normalize for transfection efficiency and cell number.[5]

-

Incubation: Allow cells to recover and express the reporter genes for 24-48 hours post-transfection.

-

Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for 6-8 hours.[5]

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luminescence Measurement: Transfer the cell lysate to a luminometer plate. Sequentially measure the firefly and Renilla luciferase activities using a luminometer equipped with dual injectors.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of STAT3 activity by the stimulus and the percent inhibition by this compound.

Conclusion

This compound is a promising research compound that, based on available information, likely functions as an inhibitor of key tyrosine kinases and the STAT3 signaling pathway. By targeting nodes like EGFR, Src, and STAT3, this compound has the potential to disrupt the downstream PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are fundamental to cancer cell proliferation and survival. The experimental protocols detailed in this guide provide a robust framework for researchers to thoroughly investigate the mechanism of action of this compound and similar compounds, elucidating their therapeutic potential in oncology and other diseases driven by aberrant signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Selective inhibition of STAT3 signaling using monobodies targeting the coiled-coil and N-terminal domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. STAT3 activation assay [bio-protocol.org]

- 11. broadpharm.com [broadpharm.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Clonogenic Assay [bio-protocol.org]

- 14. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Clonogenic Assay [en.bio-protocol.org]

- 17. STAT3 Pathway-STAT3 Reporter Kit - Creative Biolabs [creative-biolabs.com]

- 18. biocompare.com [biocompare.com]

- 19. signosisinc.com [signosisinc.com]

The Inhibition of the JAK/STAT Pathway by ST-638: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound ST-638 is a recognized tyrosine kinase inhibitor belonging to the tyrphostin family. However, publicly available data on its specific inhibitory effects on the JAK/STAT pathway is limited. This guide will utilize data from the closely related and well-characterized tyrphostin, AG-490, as a representative example to illustrate the mechanism of action, experimental protocols, and potential quantitative inhibitory data relevant to a compound of this class. All specific data presented should be understood in this context.

Introduction to the JAK/STAT Pathway and ST-638

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade in cellular communication, playing a pivotal role in processes such as cell proliferation, differentiation, apoptosis, and immune regulation. Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including inflammatory disorders and cancers.

ST-638, also known by its chemical name α-Cyano-(3-ethoxy-4-hydroxy-5-phenylthiomethyl)cinnamide, is a member of the tyrphostin family of protein tyrosine kinase inhibitors.[1] While specific research on ST-638's interaction with the JAK/STAT pathway is not extensively documented in public literature, its classification as a tyrphostin suggests a mechanism of action involving the inhibition of tyrosine kinases, which are central to the activation of the JAK/STAT cascade. This document provides a technical overview of how a compound like ST-638 is expected to inhibit this pathway, using the well-studied tyrphostin AG-490 as a proxy for detailed analysis.

Quantitative Data: Inhibitory Activity of Tyrphostin AG-490

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme or pathway by 50%. The following table summarizes the reported IC50 values for AG-490 against key kinases in the JAK/STAT pathway and other related tyrosine kinases.

| Target Kinase | IC50 Value | Cell Line/System | Reference |

| JAK2 | 10 µM | In vitro kinase assay | [2] |

| JAK3 | 20 µM | In vitro kinase assay | [2] |

| EGFR | 0.1 µM | In vitro kinase assay | [3][4] |

| ErbB2 (HER2) | 13.5 µM | In vitro kinase assay | [2][3] |

| STAT5a/b | - | - | [3] |

Note: A lower IC50 value indicates a higher potency of the inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's inhibitory effects. Below are representative protocols for key experiments used to characterize the inhibition of the JAK/STAT pathway by a tyrphostin inhibitor like AG-490.

In Vitro Kinase Assay

This assay directly measures the ability of the inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the IC50 of an inhibitor against a specific JAK kinase.

Materials:

-

Recombinant human JAK2 or JAK3 enzyme

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., a synthetic peptide with a tyrosine residue)

-

Kinase buffer

-

Inhibitor compound (e.g., AG-490) dissolved in DMSO

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare a serial dilution of the inhibitor in DMSO.

-

In a 96-well plate, add the kinase buffer, the substrate peptide, and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding the recombinant JAK enzyme and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a luminometer.

-

Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of STAT Phosphorylation

This method is used to assess the phosphorylation status of STAT proteins in whole cells, providing a measure of the pathway's activation state.

Objective: To determine if the inhibitor blocks cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

A suitable cell line that expresses the target JAK/STAT pathway components (e.g., human T-cells).

-

Cell culture medium and supplements.

-

Cytokine to stimulate the pathway (e.g., Interleukin-2 for JAK3/STAT5).

-

Inhibitor compound (e.g., AG-490).

-

Lysis buffer.

-

Primary antibodies against phosphorylated STAT (p-STAT) and total STAT.

-

Secondary antibody conjugated to an enzyme (e.g., HRP).

-

Chemiluminescent substrate.

-

Protein electrophoresis and blotting equipment.

Procedure:

-

Culture the cells to the desired density.

-

Pre-incubate the cells with the inhibitor at various concentrations for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-STAT and total STAT.

-

Incubate with the secondary antibody and detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the relative levels of phosphorylated STAT.

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cells that are dependent on the JAK/STAT pathway for proliferation.

Objective: To assess the functional consequence of JAK/STAT inhibition on cell growth.

Materials:

-

A cell line whose proliferation is driven by the JAK/STAT pathway (e.g., certain leukemia cell lines).

-

Cell culture medium and supplements.

-

Inhibitor compound (e.g., AG-490).

-

96-well cell culture plates.

-

A reagent to measure cell viability (e.g., MTT, WST-1, or CellTiter-Glo®).

Procedure:

-

Seed the cells in a 96-well plate at a low density.

-

Add the inhibitor at various concentrations to the wells.

-

Incubate the cells for a period of time that allows for cell division (e.g., 48-72 hours).

-

Add the viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the signal (e.g., absorbance or luminescence) which is proportional to the number of viable cells.

-

Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations: Pathways and Workflows

JAK/STAT Signaling Pathway

Caption: The JAK/STAT signaling cascade and the point of inhibition by this compound.

Experimental Workflow for Assessing Inhibition

Caption: Workflow for characterizing a JAK/STAT inhibitor from in vitro to cell-based assays.

Logical Relationship of Inhibition

Caption: The logical cascade of events following the inhibition of JAK by this compound.

References

ST638: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of ST638, a potent protein tyrosine kinase inhibitor. The information is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Core Physical and Chemical Properties

This compound, systematically named (E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enamide, is a benzenoid aromatic compound. It presents as a yellow solid and is notable for its inhibitory activity against protein tyrosine kinases.[1][2]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈N₂O₃S | PubChem CID: 5941457[3] |

| Molecular Weight | 354.42 g/mol | BenchChem[1], Sigma-Aldrich[2] |

| Appearance | Yellow solid | BenchChem[1], Sigma-Aldrich[2] |

| Melting Point | 134-135.5 °C | Sigma-Aldrich[2] |

| Solubility | Soluble in DMSO at 19 mg/mL | BenchChem[1], Sigma-Aldrich[2] |

| IUPAC Name | (E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enamide | PubChem CID: 5941457[3] |

| SMILES | CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(\C#N)/C(=O)N | PubChem CID: 5941457[3] |

| InChI | InChI=1S/C19H18N2O3S/c1-2-24-17-10-13(8-14(11-20)19(21)23)9-15(18(17)22)12-25-16-6-4-3-5-7-16/h3-10,22H,2,12H2,1H3,(H2,21,23)/b14-8+ | PubChem CID: 5941457[3] |

| InChIKey | YKLMGKWXBLSKPK-RIYZIHGNSA-N | PubChem CID: 5941457[3] |

| CAS Number | 107761-24-0 | PubChem CID: 5941457[3] |

| Storage Temperature | -20°C | BenchChem[1], Sigma-Aldrich[2] |

Mechanism of Action and Biological Activity

This compound is a potent protein tyrosine kinase inhibitor with a primary target of the Colony-Stimulating Factor 1 Receptor (CSF-1R), exhibiting an IC₅₀ of 370 nM.[1] By inhibiting CSF-1R, this compound effectively blocks downstream signaling pathways that are critical for the proliferation, survival, and differentiation of macrophages and other myeloid cells. These pathways include the PI3K-AKT, ERK1/2, and JAK/STAT signaling cascades.[1] Additionally, this compound has been demonstrated to inhibit the production of prostaglandin E2 (PGE2).[1]

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound, highlighting its inhibitory effect on the CSF-1R and subsequent downstream signaling pathways.

Caption: this compound inhibits CSF-1R, blocking downstream PI3K/AKT, ERK1/2, and JAK/STAT pathways.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of this compound's activity. The following sections provide representative methodologies for key assays.

Synthesis of this compound

Representative Protocol for the Synthesis of a 2-Cyano-3-phenylpropenamide Derivative:

-

Reaction Setup: To a solution of the appropriate substituted benzaldehyde (1.0 equivalent) and 2-cyanoacetamide (1.0 equivalent) in ethanol, add a catalytic amount of a base such as piperidine or morpholine.

-

Reaction Conditions: The reaction mixture is heated to reflux and the progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-cyano-3-phenylpropenamide derivative.

CSF-1R Kinase Assay

To determine the inhibitory activity of this compound against its primary target, a CSF-1R kinase assay can be performed.

Representative Protocol for a CSF-1R Kinase Assay:

-

Master Mix Preparation: Prepare a master mix containing 5x kinase assay buffer, 500 µM ATP, and 10 mg/ml of a suitable substrate (e.g., Poly-Glu,Tyr 4:1).

-

Inhibitor Preparation: Prepare serial dilutions of this compound at concentrations 10-fold higher than the desired final concentrations in 1x kinase assay buffer.

-

Reaction Initiation: In a 96-well plate, add the diluted this compound or vehicle control. Add the master mix to all wells. Initiate the kinase reaction by adding diluted recombinant CSF-1R enzyme to the appropriate wells.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Downstream Signaling Pathway Analysis (Western Blot)

The effect of this compound on the phosphorylation status of key proteins in the PI3K-AKT, ERK1/2, and JAK/STAT pathways can be assessed by Western blotting.

Representative Protocol for Western Blot Analysis:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and treat with various concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of AKT, ERK1/2, and STAT proteins.

-

Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation levels of the target proteins.

Prostaglandin E2 (PGE2) Immunoassay

The inhibition of PGE2 production by this compound can be quantified using a competitive enzyme immunoassay.

Representative Protocol for PGE2 Immunoassay:

-

Sample Collection: Collect cell culture supernatants from cells treated with this compound or vehicle control.

-

Assay Procedure: Add standards and samples to a microplate pre-coated with an anti-PGE2 antibody.

-

Competitive Binding: Add a fixed amount of HRP-labeled PGE2 to each well to compete with the PGE2 in the samples for binding to the antibody.

-

Incubation and Washing: Incubate the plate and then wash to remove unbound reagents.

-

Substrate Addition: Add a substrate solution to the wells, which will be converted by the bound HRP to produce a colored product.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

-

Calculation: Calculate the PGE2 concentration in the samples based on the standard curve.

Experimental Workflows

Visualizing experimental workflows can aid in the planning and execution of studies involving this compound.

Generalized Workflow for In Vitro Characterization of this compound

The following diagram outlines a general workflow for the in vitro characterization of a kinase inhibitor like this compound.

Caption: A stepwise workflow for characterizing the in vitro activity of this compound.

This guide provides a comprehensive overview of this compound, from its fundamental properties to its biological mechanism and methods for its study. This information should serve as a valuable resource for the scientific community engaged in research and development in the fields of oncology, immunology, and beyond.

References

ST638: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ST638, a potent tyrosine kinase inhibitor. The information is compiled for professionals in research and drug development, with a focus on its core biochemical properties, mechanism of action, and established in vitro experimental applications.

Core Molecular Data

This compound is a small molecule inhibitor with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈N₂O₃S | [1][2] |

| Molecular Weight | 354.42 g/mol | [2][3] |

| IUPAC Name | (E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enamide | [1] |

| CAS Number | 107761-24-0 | [1][2] |

| Appearance | Yellow solid | [3] |

| Solubility | Soluble in DMSO (19 mg/mL) | [3] |

Mechanism of Action and Signaling Pathways

This compound functions as a potent inhibitor of protein tyrosine kinases, with an IC₅₀ of 370 nM.[1][3][4] Its primary mechanism involves the suppression of tyrosine phosphorylation, a critical step in many cellular signaling cascades.

The inhibitory action of this compound has been shown to affect several key signaling pathways:

-

Epidermal Growth Factor Receptor (EGFR) Pathway: In A431 cells, this compound specifically inhibits the EGF-induced phosphorylation of tyrosine residues on various cellular proteins.[2] It has been observed to significantly inhibit the phosphorylation of lipocortin I without substantially affecting the autophosphorylation of the EGF receptor itself.[2]

-

Colony-Stimulating Factor 1 Receptor (CSF-1R) Pathway: this compound is a known inhibitor of the CSF-1 receptor.[1][3] By targeting CSF-1R, it effectively blocks downstream signaling cascades that are vital for the proliferation, survival, and differentiation of macrophages and other myeloid cells.[3] This includes the PI3K-AKT , ERK1/2 , and JAK/STAT pathways.[3]

-

Other Cellular Effects: this compound has also been demonstrated to inhibit the production of prostaglandin E2 (PGE2) and suppress tyrosine phosphorylation induced by tumor necrosis factor-α and phorbol myristate acetate in neutrophils.[1][3][4]

This compound Inhibition of CSF-1R Signaling

Caption: this compound inhibits the CSF-1R signaling pathway.

Experimental Protocols (In Vitro)

While specific in vivo study data for this compound is not publicly available, several in vitro protocols have been described.[5] Researchers should note that the optimal working concentration of this compound can vary depending on the cell type and experimental design, but a starting range of 100 nM to 1 µM is often recommended.[3] A dose-response experiment is crucial to determine the effective concentration for any specific system.[3]

General Workflow for In Vitro Cell-Based Assays

Caption: Generalized workflow for in vitro experiments with this compound.

Protocol 1: WST-1 Cell Proliferation Assay

This protocol is designed to determine the optimal treatment duration of this compound on cell viability.[6]

Methodology:

-

Cell Seeding: Seed cells at a predetermined optimal density in a 96-well plate and allow them to adhere for 24 hours.[6]

-

This compound Treatment: Treat the cells with the desired concentration of this compound for various durations (e.g., 6, 12, 24, 48, 72 hours). Include untreated and solvent-only (e.g., DMSO, typically below 0.5%) controls.[6]

-

WST-1 Reagent Addition: At the end of each treatment period, add 10 µL of WST-1 reagent to each well.[6]

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a cell culture incubator.[6]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a method to quantify the concentration of this compound in cell culture medium over time to assess its stability.[3]

Materials:

-

HPLC system with a UV detector

-

C18 HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid

-

Sterile microcentrifuge tubes

-

Incubator at 37°C with 5% CO₂

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[3]

-

Spiked Medium Preparation: Warm complete cell culture medium to 37°C. Spike the medium with the this compound stock solution to the final working concentration. Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.1%).[3]

-

Incubation and Sampling: Aliquot the this compound-spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours). Incubate the tubes at 37°C.[3]

-

Sample Analysis: At each time point, analyze the samples using a validated HPLC method to determine the concentration of this compound.

Conclusion

This compound is a valuable tool for in vitro research, particularly for studying cellular processes regulated by tyrosine kinases such as CSF-1R and EGFR. Its ability to inhibit key signaling pathways involved in cell proliferation and survival makes it a compound of interest for further investigation. The provided protocols offer a starting point for researchers to explore the effects of this compound in their specific experimental systems. Due to the current lack of in vivo data, further preclinical studies would be necessary to establish its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A tyrosine-specific protein kinase inhibitor, alpha-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, blocks the phosphorylation of tyrosine kinase substrate in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound - CAS:107761-24-0 - KKL Med Inc. [kklmed.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Solubility of ST638 in DMSO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ST638 in dimethyl sulfoxide (DMSO), a critical aspect for its application in biomedical research. This compound is a potent tyrosine kinase inhibitor known for its specific inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Abnormal activation of STAT3 is implicated in a variety of diseases, including cancer, making this compound a valuable tool for research and drug development.[1] Proper dissolution and handling of this compound are paramount for obtaining accurate and reproducible experimental outcomes.

Core Data Presentation

The following tables summarize the key physicochemical properties of this compound and provide example calculations for preparing stock solutions in DMSO.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 107761-24-0 |

| Molecular Formula | C₁₉H₁₈N₂O₃S |

| Molecular Weight | 354.42 g/mol |

| Purity | ≥98% (HPLC) |

| Appearance | Solid powder |

| Storage (Powder) | 2-8°C |

Table 2: Example Calculations for this compound Stock Solutions in DMSO [1]

| Desired Stock Concentration | Volume of DMSO | Mass of this compound Required |

| 1 mM | 1 mL | 0.354 mg |

| 5 mM | 1 mL | 1.77 mg |

| 10 mM | 1 mL | 3.54 mg |

| 20 mM | 1 mL | 7.08 mg |

Experimental Protocols

The following protocol outlines the detailed methodology for the preparation, storage, and use of this compound stock solutions in DMSO for in vitro applications.[1]

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Analytical balance

-

Vortex mixer

-

Water bath or sonicator (optional)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

-

Safety Precautions: All steps should be performed in a chemical fume hood or a well-ventilated area. Appropriate PPE must be worn.

-

Calculation: Determine the required mass of this compound based on the desired stock solution concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution, 3.54 mg of this compound powder is needed.[1]

-

Weighing: Accurately weigh the calculated mass of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Dissolution: Add the corresponding volume of anhydrous, sterile-filtered DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[1] Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[1]

-

Visual Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particulates.

-

Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1] Each tube should be clearly labeled with the compound name, concentration, solvent, and date of preparation.

Preparation of Working Solutions:

-

Thawing: Remove an aliquot of the this compound stock solution from the freezer and allow it to thaw at room temperature.

-

Intermediate Dilution (Recommended): It is often beneficial to prepare an intermediate dilution of the stock solution in a sterile cell culture medium.

-

Final Working Concentration: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration for your experiment. For instance, to make a 10 µM final concentration from a 10 mM stock, you can add 1 µL of the stock solution to 1 mL of medium, resulting in a final DMSO concentration of 0.1%.[1] It is crucial to maintain a low final concentration of DMSO in cell-based assays, ideally 0.1% or lower, to minimize solvent-induced cellular effects.[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and the signaling pathway inhibited by this compound.

Caption: Workflow for preparing this compound stock solution in DMSO.

Caption: this compound inhibits the STAT3 signaling pathway.

References

ST638: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the protein tyrosine kinase inhibitor, ST638. Due to the limited availability of public, in-depth quantitative stability data, this document synthesizes the known properties of this compound and offers detailed experimental protocols for researchers to generate stability data under their specific laboratory conditions.

Introduction to this compound

This compound is a potent inhibitor of protein tyrosine kinases with a primary target of the Colony-Stimulating Factor 1 Receptor (CSF-1R)[1]. Its inhibitory action on CSF-1R blocks crucial downstream signaling pathways, including PI3K-AKT, ERK1/2, and JAK/STAT[1]. These pathways are integral to the proliferation, survival, and differentiation of macrophages and other myeloid cells[1]. Additionally, this compound has been observed to inhibit the production of prostaglandin E2 (PGE2)[1].

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Yellow Solid | [1] |

| Molecular Weight | 354.42 g/mol | [1] |

| Solubility | Soluble in DMSO at 19 mg/mL | [1] |

Stability Profile

Currently, there is a lack of publicly available quantitative data on the long-term stability of this compound under various stress conditions such as temperature, humidity, light, and pH. The stability of small molecules like this compound can be significantly influenced by these factors. It is known that this compound may have limited stability in cell culture media at 37°C, which can lead to a diminished effect in longer-term experiments[2].

To address this, it is recommended that researchers perform in-house stability studies to determine the degradation kinetics under their specific experimental and storage conditions. The following tables are provided as templates for summarizing these findings.

Table 2: Template for this compound Stability in Solution at 37°C

| Time (hours) | Concentration of this compound (µM) - Replicate 1 | Concentration of this compound (µM) - Replicate 2 | Concentration of this compound (µM) - Replicate 3 | Average Concentration (µM) | % Remaining |

| 0 | 100% | ||||

| 6 | |||||

| 12 | |||||

| 24 | |||||

| 48 | |||||

| 72 |

Table 3: Template for this compound Stability Under Various Stress Conditions

| Condition | Incubation Time | Initial Purity (%) | Purity after Incubation (%) | Degradation Products Detected |

| Temperature | ||||

| 40°C | ||||

| 60°C | ||||

| Humidity | ||||

| 75% RH | ||||

| 90% RH | ||||

| Light | ||||

| Photostability Chamber (ICH Q1B) | ||||

| pH | ||||

| pH 3 (Acidic) | ||||

| pH 7 (Neutral) | ||||

| pH 9 (Basic) |

Recommended Storage Conditions

To ensure the integrity and activity of this compound, the following storage conditions are recommended.

Table 4: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Additional Recommendations | Reference |

| Solid (Powder) | -20°C | Keep in a dry, cool, and well-ventilated place. Keep containers tightly closed and away from heat, sparks, and flame. | [1][3] |

| Stock Solution (in anhydrous DMSO) | -20°C or -80°C | Aliquot into small volumes to minimize freeze-thaw cycles. Prepare fresh stock solutions periodically. | [1] |

Signaling Pathway

This compound primarily targets the CSF-1R, leading to the inhibition of several downstream signaling cascades.

References

An In-depth Technical Guide to FLLL32 for Macrophage Proliferation Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FLLL32, a potent small-molecule inhibitor of the JAK2/STAT3 signaling pathway, and its application in the study of macrophage proliferation. This document details the mechanism of action, experimental protocols, and data presentation related to the use of FLLL32, serving as a valuable resource for researchers in immunology and oncology.

Introduction to FLLL32

FLLL32 is a synthetic analog of curcumin, designed to have improved specificity and potency as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous cancers and is increasingly recognized for its role in regulating the tumor microenvironment, including the function of tumor-associated macrophages (TAMs).[3][4] STAT3 activation in macrophages can promote their proliferation, survival, and pro-tumorigenic functions.[5] FLLL32 offers a targeted approach to dissect the role of STAT3 in these processes, making it a critical tool for both basic research and therapeutic development.

Mechanism of Action

FLLL32 primarily exerts its effects by inhibiting the JAK2/STAT3 signaling pathway. Its mechanism involves several key steps:

-

Inhibition of STAT3 Phosphorylation: FLLL32 prevents the phosphorylation of STAT3 at the critical tyrosine 705 residue (Tyr705). This phosphorylation, mediated by upstream kinases like Janus Kinase 2 (JAK2), is essential for STAT3 activation.[6]

-

Prevention of STAT3 Dimerization and Nuclear Translocation: By inhibiting phosphorylation, FLLL32 prevents the formation of STAT3 homodimers. This, in turn, blocks the translocation of STAT3 from the cytoplasm to the nucleus.

-

Inhibition of STAT3 DNA Binding: As a consequence of the above, FLLL32 decreases the binding of STAT3 to the DNA promoter regions of its target genes.[1]

-

Downregulation of Target Gene Expression: The inhibition of STAT3's transcriptional activity leads to reduced expression of downstream genes that are crucial for cell proliferation, survival, and angiogenesis, such as cyclin D1, survivin, Bcl-2, and VEGF.[1][6]

-

Induction of Apoptosis: By downregulating anti-apoptotic proteins, FLLL32 promotes programmed cell death in cells dependent on STAT3 signaling.[1]

-

Proteasomal Degradation of STAT3: Some studies have shown that FLLL32 can also lead to the degradation of the total STAT3 protein through the ubiquitin-proteasome pathway.[3]

A notable feature of FLLL32 is its high specificity for STAT3, with minimal inhibitory effects on other homologous STAT proteins, such as STAT1 and STAT2, at concentrations where STAT3 inhibition is observed.[2][7]

Signaling Pathways Modulated by FLLL32 in Macrophages

The primary signaling cascade targeted by FLLL32 is the JAK/STAT3 pathway, which is central to macrophage function. Various cytokines and growth factors, such as Interleukin-6 (IL-6) and Interleukin-10 (IL-10), activate this pathway to regulate macrophage polarization, inflammatory responses, and proliferation.[8][9] By inhibiting STAT3, FLLL32 can suppress the pro-proliferative and anti-inflammatory (M2-like) signals mediated by these cytokines.

The STAT3 pathway also engages in crosstalk with other critical signaling networks in macrophages, including the NF-κB and PI3K/AKT pathways, which collectively govern macrophage phenotype and function.[8] Furthermore, in some cellular contexts, FLLL32 has been shown to induce apoptosis through the p38 MAPK signaling pathway.[10]

References

- 1. The novel curcumin analog FLLL32 decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small molecule curcumin analog FLLL32 induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. STAT3 inhibition reduces macrophage number and tumor growth in neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the role of STAT3 in macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genome-wide analysis of STAT3 binding in vivo predicts effectors of the anti-inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Role of SHP2 Inhibition in Myeloid Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node that plays a pivotal role in regulating various cellular processes, including proliferation, survival, and differentiation. In the context of hematopoiesis, SHP2 is essential for the proper development of myeloid cells. Dysregulation of SHP2 activity, often through activating mutations, is implicated in the pathogenesis of several myeloid malignancies, including acute myeloid leukemia (AML) and myeloproliferative neoplasms (MPNs).[1][2][3] Consequently, SHP2 has emerged as a promising therapeutic target for the treatment of these diseases. This technical guide provides an in-depth overview of the role of SHP2 in myeloid cell differentiation and the therapeutic potential of SHP2 inhibitors.

Mechanism of Action of SHP2 Inhibitors

SHP2 is a non-receptor protein tyrosine phosphatase that, upon activation by receptor tyrosine kinases (RTKs), positively regulates the RAS/mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] Allosteric SHP2 inhibitors are a class of small molecules that bind to a pocket on the SHP2 protein, stabilizing it in a closed, auto-inhibited conformation.[5] This prevents SHP2 from engaging with its upstream activators and downstream substrates, thereby blocking signal transduction. The inhibition of SHP2 leads to the suppression of the RAS-RAF-MEK-ERK signaling cascade, which is frequently hyperactivated in myeloid malignancies and contributes to uncontrolled cell proliferation and a block in differentiation.[1][3][5]

Data Presentation: Efficacy of SHP2 Inhibitors in Myeloid Cancer Cell Lines

The following tables summarize the quantitative data on the efficacy of various SHP2 inhibitors in preclinical models of myeloid malignancies.

Table 1: Growth Inhibition (GI50/IC50) of SHP2 Inhibitors in Myeloid Cell Lines

| Cell Line | Cancer Type | Inhibitor | GI50/IC50 (µM) | Reference |

| SET2 | MPN | RMC-4550 | 0.31 | [1] |

| UKE1 | MPN | RMC-4550 | 0.47 | [1] |

| BaF3-JAK2-V617F | MPN Model | RMC-4550 | 2.1 | [1] |

| Kasumi-1 | AML | SBI-4668 | 8.5 | [6] |

| KYSE-520 | Esophageal | SBI-4668 | 5.4 | [6] |

| MOLM-13 | AML | SBI-4668 | 12 | [6] |

| MV4-11 | AML | SBI-4668 | 8.2 | [6] |

Table 2: Effects of SHP2 Inhibitors on Cell Signaling and Viability

| Cell Line | Treatment | Effect | Reference |

| MPN cells | RMC-4550 | Diminished pERK levels | [1] |

| MPN cells | RMC-4550 + Ruxolitinib (JAK2 inhibitor) | Enhanced ERK inactivation and increased apoptosis | [1] |

| MOLM-13 | SBI-4668 (3, 10, 30 µM) | Dose-dependent inhibition of ERK1/2 activation at 3 and 24 hours | [6] |

| MOLM-13 | RMC-4550 (1 µM) | Inhibition of ERK1/2 activation at 3 and 24 hours | [6] |

| AML Patient Cells | SBI-4668 (10 µM) or RMC-4550 (10 µM) | Decreased cell viability over 6 days | [6] |

| FLT3-ITD AML cells | RMC-4550 + Venetoclax (BCL2 inhibitor) | Synergistic anti-proliferative activity and decreased leukemia burden in xenograft models | [5][7] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of SHP2 Inhibition in Myeloid Cells